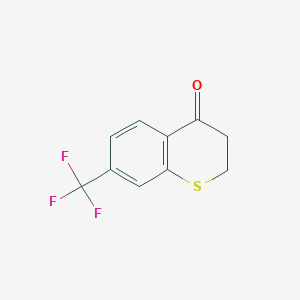
7-trifluoromethyl-2,3-dihydro-4H-1-benzothiopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-2,3-dihydrothiochromen-4-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a dihydrothiochromenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-2,3-dihydrothiochromen-4-one typically involves the introduction of a trifluoromethyl group into a dihydrothiochromenone framework. One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to the large-scale synthesis of 7-(trifluoromethyl)-2,3-dihydrothiochromen-4-one with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydrothiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)-2,3-dihydrothiochromen-4-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(trifluoromethyl)-2,3-dihydrothiochromen-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group, used as an antidepressant.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group, known for its selective inhibition of COX-2.
Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals for its enhanced biological activity.
Uniqueness: 7-(Trifluoromethyl)-2,3-dihydrothiochromen-4-one is unique due to its dihydrothiochromenone structure combined with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C10H7F3OS |
|---|---|
Molekulargewicht |
232.22 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2 |
InChI-Schlüssel |
XMEOVZDACFMFBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C(C1=O)C=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


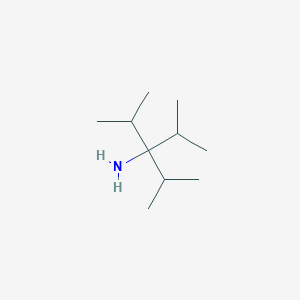
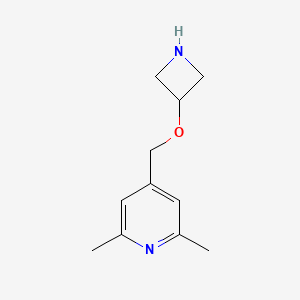
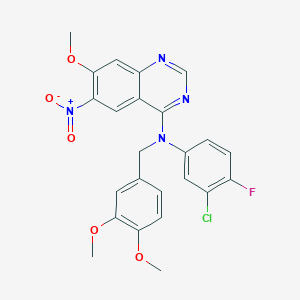
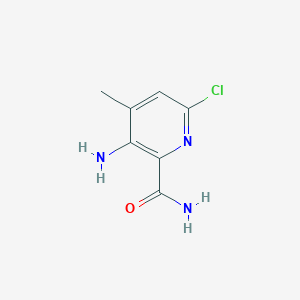
![3-[3-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B13892446.png)
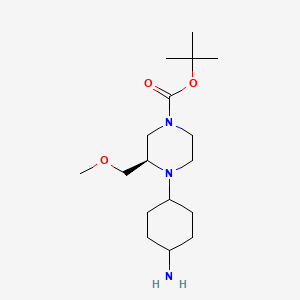
![Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13892458.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)
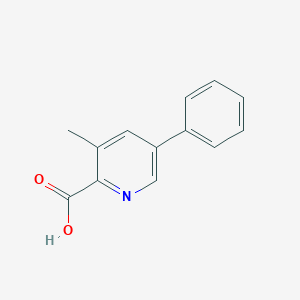
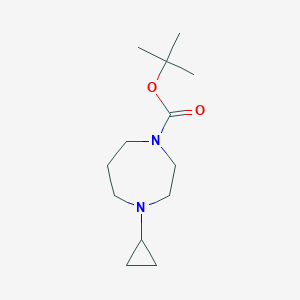


![3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13892494.png)

